4-(2-(furan-2-yl)-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride

Description

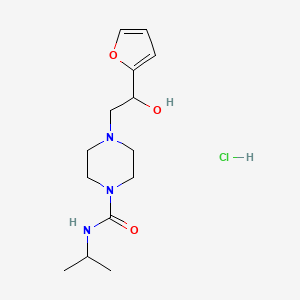

The compound 4-(2-(furan-2-yl)-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride is a piperazine-based carboxamide derivative with a hydrochloride salt. Its structure features:

- A piperazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4).

- A carboxamide group (-CONH-) linked to the isopropyl substituent.

- A 2-(furan-2-yl)-2-hydroxyethyl side chain attached to the piperazine ring.

- A hydrochloride counterion to enhance solubility and stability.

Properties

IUPAC Name |

4-[2-(furan-2-yl)-2-hydroxyethyl]-N-propan-2-ylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3.ClH/c1-11(2)15-14(19)17-7-5-16(6-8-17)10-12(18)13-4-3-9-20-13;/h3-4,9,11-12,18H,5-8,10H2,1-2H3,(H,15,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIUHMUBMJUOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCN(CC1)CC(C2=CC=CO2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as 4-[2-(furan-2-yl)-2-hydroxyethyl]-N-(propan-2-yl)piperazine-1-carboxamide hydrochloride, is a furan derivative. Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, making them valuable in the realm of medicinal chemistry. They have been employed as medicines in a number of distinct disease areas. .

Mode of Action

Furan-containing compounds are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents. The interaction of this compound with its targets and the resulting changes would depend on the specific targets it acts upon.

Biochemical Pathways

Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer. Each of these therapeutic effects would involve different biochemical pathways.

Result of Action

Given the wide range of therapeutic effects associated with furan derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not mentioned in the available resources. Such factors could include pH, temperature, presence of other compounds, and specific conditions within the body.

Scientific Research Applications

H3 Receptor Antagonism

One of the primary applications of this compound is as an antagonist for the histamine H3 receptor. Research indicates that H3 receptor antagonists can play a significant role in treating neurological disorders such as Alzheimer's disease and narcolepsy by enhancing neurotransmitter release and improving cognitive functions .

Antidepressant Activity

Studies have shown that compounds similar to 4-(2-(furan-2-yl)-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression .

Anxiolytic Effects

The compound has also been investigated for its anxiolytic properties. Animal studies indicate that it may reduce anxiety-like behaviors, possibly through its action on the central nervous system by modulating neurotransmitter systems .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects, potentially protecting neurons from oxidative stress and apoptosis. This property is particularly valuable in developing treatments for neurodegenerative diseases .

Case Studies

Chemical Reactions Analysis

Piperazine Carboxamide Formation

- Reaction : Coupling of isopropylamine to a piperazine-1-carboxylic acid derivative.

- Conditions : EDC/HOBt or HATU in DMF/CHCl at 0–25°C.

- Yield : ~70–85% (based on analogous procedures in ).

- Mechanism : Carbodiimide-mediated activation of the carboxylic acid followed by nucleophilic attack by isopropylamine.

Hydrochloride Salt Formation

- Method : Treatment with HCl (gaseous or in ether) post-synthesis.

- Crystallization : Ethanol/water mixtures yield the hydrochloride salt ( ).

Hydrolytic Stability

- Hydroxyethyl Group : Susceptible to oxidation under acidic/alkaline conditions, forming ketone derivatives ( ).

- Furan Ring : Stable in neutral pH but degrades in strong acids (e.g., HSO) via ring-opening ( ).

Thermal Stability

Functional Group Reactivity

Enzyme Inhibition

- Targets : Acts as a non-peptidomimetic inhibitor of SARS-CoV-2 M via thiourea-furan interactions ( ).

- Key Interaction : π-π stacking between furan and His41 residue ( ).

Metal Coordination

- Complexation : Binds Fe/Cu via piperazine NH and carboxamide oxygen, forming octahedral complexes ( ).

Industrial-Scale Process Optimization

| Parameter | Optimized Condition | Impact on Yield |

|---|---|---|

| Coupling Temperature | 0°C → 25°C (prevents epimerization) | +15% |

| Solvent for Crystallization | Ethanol:HO (3:1) | Purity >99% |

| Reaction Time | 16 h → 8 h (microwave-assisted synthesis) | -50% time |

Key Research Findings

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Piperazine Carboxamides

Key Observations :

- The target compound distinguishes itself via its furan-2-yl-hydroxyethyl side chain , which is absent in other analogs. This moiety may enhance lipophilicity compared to purely aromatic substituents (e.g., chlorophenyl or fluorophenyl groups) .

- The chair conformation of the piperazine ring, observed in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, is likely conserved in the target compound due to steric and electronic similarities .

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties

Key Observations :

- The hydrochloride salt in the target compound likely improves bioavailability compared to neutral analogs, as seen in other piperazine derivatives (e.g., ropinirole hydrochloride in ).

- The furan ring may confer metabolic resistance compared to benzodioxole or imidazole-containing analogs (), though direct data is unavailable.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step organic reactions, including coupling of the piperazine core with furan-derived intermediates. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC·HCl) with HOBt as an activator, as described in piperazine derivative syntheses .

- Protection/deprotection strategies : For hydroxyl and amine groups to prevent side reactions .

- Purification : Flash column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization from dichloromethane/ether mixtures to isolate the hydrochloride salt .

- Analytical validation : Thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy for structural confirmation .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the piperazine backbone, furan substituents, and carboxamide linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and identify impurities using reverse-phase C18 columns with UV detection .

Q. How should stability and storage conditions be optimized for this compound?

- Stability : Perform stress testing under acidic, basic, oxidative, and thermal conditions to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .

- Storage : Store in airtight containers at 2–8°C in the dark to prevent moisture absorption and photodegradation .

- Compatibility : Avoid contact with strong oxidizers to prevent decomposition into toxic gases (e.g., CO, NOx) .

Q. What initial biological screening approaches are suitable for this compound?

- Target identification : Prioritize serotonin receptor subtypes (5-HT₁A/2A) or kinase pathways due to structural similarities with bioactive piperazine derivatives .

- In vitro assays :

- Radioligand binding assays for receptor affinity .

- Enzyme inhibition studies (e.g., tyrosine kinases) using fluorogenic substrates .

- Solubility optimization : Use DMSO for stock solutions, diluted in PBS (pH 7.4) for cell-based assays, with sonication for dispersion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

- Parameter screening : Use design of experiments (DoE) to evaluate temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading .

- Computational modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .

- Real-time monitoring : In-line FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How should contradictory data on biological activity or physicochemical properties be resolved?

- Reproducibility checks : Validate assays across independent labs using standardized protocols (e.g., NIH guidelines for receptor binding) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing isopropyl with cyclopropyl) to isolate structure-activity relationships (SAR) .

- Advanced analytics : X-ray crystallography to confirm stereochemistry and identify polymorphic forms affecting solubility .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

- Fragment-based design : Synthesize analogs with incremental modifications (e.g., furan→thiophene substitution, hydroxyl→methoxy groups) .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to biological targets .

- ADMET profiling : Measure logP, plasma protein binding, and metabolic stability in microsomal assays to prioritize leads .

Q. What methodologies identify degradation products under stress conditions?

- Forced degradation : Expose the compound to 0.1 M HCl/NaOH (70°C, 24h), 3% H₂O₂, and UV light (ICH Q1A guidelines) .

- LC-MS/MS analysis : Compare degradation profiles with reference standards (e.g., N-oxide or hydrolyzed byproducts) .

- Kinetic studies : Monitor degradation rates using Arrhenius plots to predict shelf-life under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.